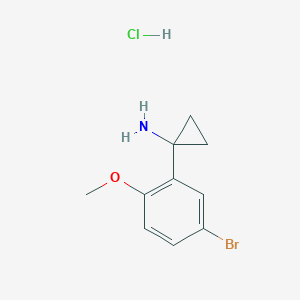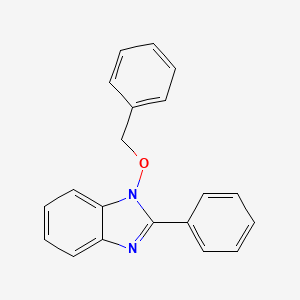
1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole, commonly referred to as BPD, is a heterocyclic aromatic compound that is used in a variety of scientific applications. BPD is a five-membered ring structure consisting of a benzene ring and a diazole ring. BPD has a wide range of uses, from synthesis to research applications, due to its unique properties.
Scientific Research Applications
Synthetic Chemistry Applications
A significant area of application for benzodiazole derivatives involves innovative synthetic chemistry methods. For instance, copper-catalyzed oxidative decarboxylative arylation processes have been developed for the synthesis of 2-aryl benzothiazole from phenylacetic acids, utilizing oxygen as the sole terminal oxidant (Q. Song, Qiang Feng, & Mingxin Zhou, 2013). Similarly, the use of ZnO nanoparticles as a catalyst for the room temperature synthesis of biologically active benzothiazole and benzoxazole derivatives highlights the interest in green and efficient catalysis methods (Subhash Banerjee, Soumen Payra, A. Saha, & G. Sereda, 2014).
Biological and Pharmacological Applications
Benzodiazole derivatives have also been explored for their biological activities, including antimicrobial and anti-inflammatory properties. Novel benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results as antimicrobial and anti-inflammatory agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015). Furthermore, the development of benzothiazole derivatives as antitumor agents illustrates the potential of such compounds in cancer therapy (T. Bradshaw & A. Westwell, 2004).
Material Science and Sensing Applications
In materials science, benzothiazole-based aggregation-induced emission luminogens (AIEgens) with tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes have been developed for highly sensitive physiological pH sensing (Kai Li, Q. Feng, Guangle Niu, Weijie Zhang, Yuanyuan Li, Miaomiao Kang, Kui Xu, Juan He, H. Hou, & B. Tang, 2018). These applications demonstrate the versatility of benzodiazole derivatives in creating innovative materials for environmental and biomedical sensing.
properties
IUPAC Name |
2-phenyl-1-phenylmethoxybenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-9-16(10-4-1)15-23-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWICDPKVXZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

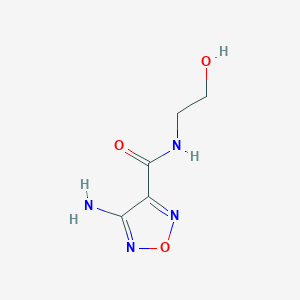
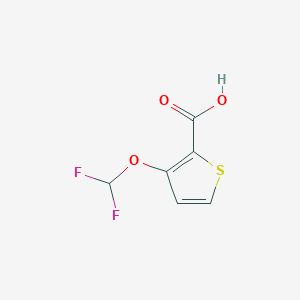
![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
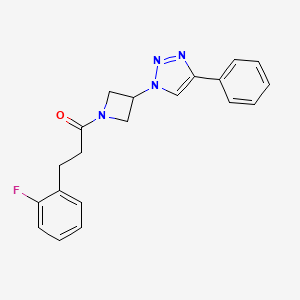
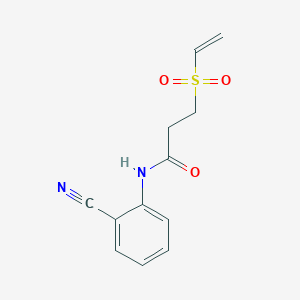
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
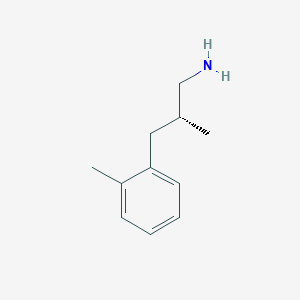
![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)



